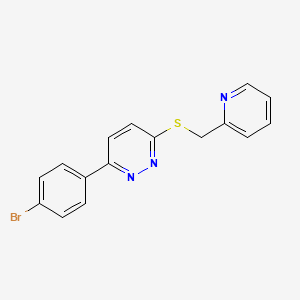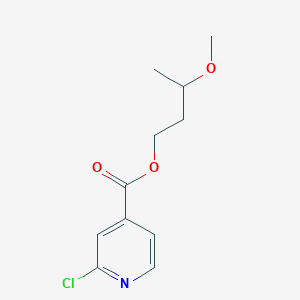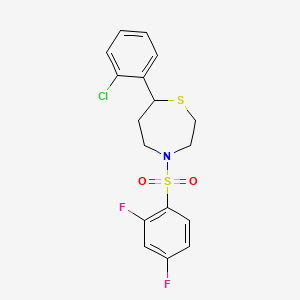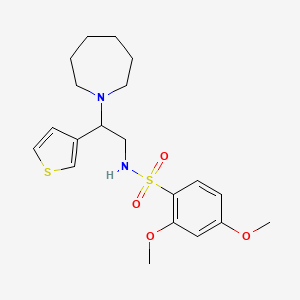
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a synthetic molecule featuring a pyrimidine ring, an acetamide group, and a quinoline moiety. These structural components suggest potential biological activity and a variety of applications in scientific research, particularly in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the following general steps:
Formation of 4-isopropyl-6-oxopyrimidine
React starting materials like isopropyl acetoacetate and urea under conditions that facilitate cyclization.
Typical conditions involve heating the reaction mixture and using a catalyst, such as ammonium acetate, in a suitable solvent like ethanol.
Quinoline Derivative Attachment
React the synthesized 4-isopropyl-6-oxopyrimidine with 3-quinolineacetic acid.
Employ coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
For industrial-scale production, process optimization for higher yields and purity is crucial:
Use continuous flow reactors to maintain optimal reaction conditions.
Implement solvent recovery and recycling techniques to reduce waste and improve cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reducing agents could modify the quinoline moiety.
Substitution: : Various substitutions can occur on the pyrimidine or quinoline rings, introducing functional diversity.
Common Reagents and Conditions
Oxidation: : Use reagents like PCC (pyridinium chlorochromate) under mild conditions.
Reduction: : Employ reagents like sodium borohydride in methanol.
Substitution: : Utilize halogenating agents (e.g., N-bromosuccinimide) for specific substitutions.
Major Products
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Conversion to less oxidized forms with modified biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor in the synthesis of more complex molecules.
Studied for its reactivity and mechanisms in organic synthesis.
Biology
Evaluated for its potential as an enzyme inhibitor due to the presence of the quinoline ring.
Studied for antimicrobial and antiviral properties, leveraging its structural resemblance to known bioactive molecules.
Medicine
Investigated for anticancer activities, focusing on its interaction with DNA and relevant enzymes.
Potential use in designing drugs targeting specific receptors or enzymes involved in various diseases.
Industry
Employed in the development of new materials or as a catalyst in certain chemical reactions.
Used in the agrochemical industry for the development of novel pesticides or herbicides.
Wirkmechanismus
Mechanism and Molecular Targets
Interacts with biological targets through hydrogen bonding and hydrophobic interactions.
Targets may include specific enzymes or receptors in cells, modulating their activity and producing a therapeutic effect.
Pathways Involved
Enzyme Inhibition: : Blocks enzyme active sites, inhibiting their function.
Signal Transduction Modulation: : Affects pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide: : Similar structure with a pyridine ring instead of quinoline.
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Methyl group instead of isopropyl on the pyrimidine ring.
Uniqueness
The combination of the isopropyl group on the pyrimidine ring and the quinoline moiety in 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide imparts unique properties, potentially enhancing its biological activity and specificity.
This detailed exploration of this compound underscores its significance in various scientific and industrial fields. Its unique structure and reactivity make it a promising candidate for further research and application development.
Eigenschaften
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)16-8-18(24)22(11-20-16)10-17(23)21-14-7-13-5-3-4-6-15(13)19-9-14/h3-9,11-12H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGTRRRUVZBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B2912882.png)

![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)
![1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2912885.png)
![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2912888.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912889.png)

![5-bromo-2-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2912892.png)
